molecular formula C19H24O2 B4972818 1,1'-[1,3-propanediylbis(oxy)]bis(3,4-dimethylbenzene)

1,1'-[1,3-propanediylbis(oxy)]bis(3,4-dimethylbenzene)

Cat. No. B4972818
M. Wt: 284.4 g/mol
InChI Key: PJCBGIHUDBMMNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-[1,3-propanediylbis(oxy)]bis(3,4-dimethylbenzene), commonly known as PBD, is a chemical compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents such as benzene and chloroform. PBD has been used in various applications, including as a fluorescent probe, a cross-linking agent, and a polymerization initiator.

Mechanism of Action

The mechanism of action of PBD is not fully understood. However, it is believed that PBD interacts with DNA by intercalation, which is the insertion of a molecule between the base pairs of DNA. This interaction can cause DNA damage and lead to cell death.
Biochemical and Physiological Effects
PBD has been shown to have antitumor activity in vitro and in vivo. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. PBD has also been shown to induce apoptosis, which is programmed cell death, in cancer cells. However, PBD has not been tested in clinical trials for its antitumor activity.

Advantages and Limitations for Lab Experiments

One advantage of using PBD in lab experiments is its fluorescent properties, which make it useful for imaging studies. Additionally, PBD is relatively easy to synthesize and has a high yield. However, one limitation of using PBD is its potential toxicity. PBD has been shown to cause DNA damage, which can lead to cell death. Therefore, caution should be taken when using PBD in lab experiments.

Future Directions

There are several future directions for the use of PBD in scientific research. One direction is the development of PBD-based fluorescent probes for imaging studies. Another direction is the use of PBD as a cross-linking agent in the study of protein-protein interactions. Additionally, PBD could be used as a polymerization initiator in the synthesis of novel polymers. Finally, further studies are needed to determine the potential antitumor activity of PBD in clinical trials.

Synthesis Methods

PBD can be synthesized through a multistep process starting from 3,4-dimethylbenzaldehyde. The first step involves the conversion of 3,4-dimethylbenzaldehyde to 3,4-dimethylbenzyl alcohol using sodium borohydride as a reducing agent. The second step involves the reaction of 3,4-dimethylbenzyl alcohol with 1,3-dibromopropane in the presence of potassium carbonate to form 1,3-bis(3,4-dimethylphenyl)propane. The final step involves the reaction of 1,3-bis(3,4-dimethylphenyl)propane with sodium ethoxide to form PBD.

Scientific Research Applications

PBD has been widely used in scientific research as a fluorescent probe. It has been used to label proteins, DNA, and RNA for imaging studies. PBD has also been used as a cross-linking agent in the study of protein-protein interactions. Additionally, PBD has been used as a polymerization initiator in the synthesis of polymers.

properties

IUPAC Name

4-[3-(3,4-dimethylphenoxy)propoxy]-1,2-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O2/c1-14-6-8-18(12-16(14)3)20-10-5-11-21-19-9-7-15(2)17(4)13-19/h6-9,12-13H,5,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCBGIHUDBMMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCCOC2=CC(=C(C=C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(3,4-Dimethylphenoxy)propoxy]-1,2-dimethylbenzene

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